molecular formula C13H19N3O B570405 1-Benzoyl-4-(2-aminoethyl)piperazine CAS No. 123469-39-6

1-Benzoyl-4-(2-aminoethyl)piperazine

Cat. No. B570405
M. Wt: 233.315
InChI Key: ZYCRXUALSHZBFA-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(2-aminoethyl)piperazine is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 . It is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzoyl-4-(2-aminoethyl)piperazine, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Benzoyl-4-(2-aminoethyl)piperazine consists of a central piperazine ring with a benzoyl group and an aminoethyl group attached . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Piperazine derivatives, including 1-Benzoyl-4-(2-aminoethyl)piperazine, are involved in a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

  • Multikinase Inhibitor Metabolism : A study identified a novel multikinase inhibitor, KW-2449, which contains a piperazine ring and is metabolized to its oxo-piperazine form. Monoamine oxidase-B (MAO-B) and aldehyde oxidase (AO) were found to play significant roles in this metabolism, providing insights into piperazine's role in drug development (Hosogi et al., 2017).

  • Phospholipase A2 Inhibition : Research on 1-Benzoyl-2-alkyl piperazines has shown them to be strong inhibitors of secreted phospholipase A2 (PLA2). Modifications like sulfamide introduction and electrodonor substituents have improved their inhibitory activity, suggesting potential therapeutic applications (Binisti et al., 2001).

  • Antimicrobial and Antioxidant Activities : A study synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and evaluated them for antimicrobial and antioxidant activities. Some compounds exhibited significant antimicrobial activity against pathogenic strains and moderate antioxidant activity, indicating potential applications in these areas (Mallesha & Mohana, 2011).

  • NMR-based Conformational Analysis : N-benzoylated piperazine compounds were synthesized and analyzed using temperature-dependent 1H NMR spectroscopy to study their conformational behavior in solution. This research provides insights into the conformational aspects of such compounds, crucial for understanding their interactions and reactions (Wodtke et al., 2018).

  • Butyrylcholinesterase Inhibition : Research on benzamide derivatives with heterocyclic furan and piperazine rings found some compounds to be considerable inhibitors of butyrylcholinesterase enzyme, suggesting potential applications in neurological disorders or diseases involving cholinesterase imbalances (Abbasi et al., 2020).

  • Cancer Cell Cytotoxicity : A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines, suggesting the potential use of these compounds in cancer treatment (Yarim et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, Boc-4-(2-aminoethyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Future Directions

The future directions for research on 1-Benzoyl-4-(2-aminoethyl)piperazine and other piperazine derivatives could involve further exploration of their synthesis methods and potential applications. Recent developments in the synthesis of piperazine derivatives have been focused on the literature of 2015–2020 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, suggesting potential for future pharmaceutical applications .

properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCRXUALSHZBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651571
Record name [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-(2-aminoethyl)piperazine

CAS RN

123469-39-6
Record name [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
A mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones and benzothiatriazine-1,1(2H)-dioxide analogues has been developed. The method involves the …
Number of citations: 4 pubs.rsc.org

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